molecular formula C16H14Cl2N4O3S B2487152 5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1040646-90-9

5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2487152
CAS No.: 1040646-90-9
M. Wt: 413.27
InChI Key: PPZWUQVIYVDZNY-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4(5H)-one core. Its structure includes two critical substituents:

  • 5-position: A 3,4-dichlorobenzyl group, which enhances lipophilicity and electron-withdrawing properties.
  • 1-position: A 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing moiety that may improve metabolic stability and solubility .

Below, we compare its structural and functional attributes with analogous pyrazolo-pyrimidine derivatives.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O3S/c17-13-2-1-10(5-14(13)18)7-21-9-19-15-12(16(21)23)6-20-22(15)11-3-4-26(24,25)8-11/h1-2,5-6,9,11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZWUQVIYVDZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. The compound's structure suggests potential interactions with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C16H14Cl2N4O3S. It features a pyrazolo[3,4-d]pyrimidine core with a dichlorobenzyl substituent and a dioxidotetrahydrothiophene moiety. The presence of these functional groups is believed to enhance its biological activity.

PropertyValue
Molecular Formula C16H14Cl2N4O3S
Molecular Weight 396.27 g/mol
CAS Number 1040646-90-9
IUPAC Name This compound

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).
  • IC50 Values : The compound demonstrated an IC50 of approximately 2.24 µM against A549 cells, significantly lower than the control drug doxorubicin (IC50 = 9.20 µM) .

Flow cytometric analyses revealed that this compound induces apoptosis in cancer cells at low micromolar concentrations. The percentage of apoptotic cells increased significantly when treated with the compound compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for antimicrobial activity. Studies involving agar well diffusion methods showed that some derivatives exhibited significant antibacterial and antifungal effects against various pathogens .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. For instance:

  • Target Proteins : Potential inhibition of kinases involved in tumor growth and metastasis.
  • Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells .

Case Studies and Research Findings

Recent studies have highlighted the significance of pyrazolo[3,4-d]pyrimidine derivatives in drug development:

  • Antitumor Studies : A series of derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models. Compounds showed varying degrees of potency with some achieving IC50 values as low as 0.3 µM against specific targets .
  • Synergistic Effects : Combinations of pyrazolo[3,4-d]pyrimidines with existing chemotherapeutics have been explored to enhance efficacy while reducing resistance .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is C15H15Cl2N3O2SC_{15}H_{15}Cl_2N_3O_2S, and it features a dichlorobenzyl group and a dioxidotetrahydrothiophen moiety. The structural attributes contribute to its biological activities.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine framework exhibit potent anticancer properties. A study demonstrated that derivatives similar to 5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one effectively inhibit the proliferation of various cancer cell lines by targeting key enzymes involved in tumor growth. The proposed mechanism involves the inhibition of signaling pathways critical for cell division and survival.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies have reported that similar pyrazolo derivatives possess significant efficacy against pathogens such as Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds suggest potential use in developing new antibiotics.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through molecular docking studies, indicating its potential as a 5-lipoxygenase inhibitor. This suggests that it could be beneficial in treating inflammatory diseases by modulating leukotriene synthesis.

Case Studies

StudyFocusFindings
Anticancer Efficacy Evaluation of cytotoxicity on cancer cell linesShowed significant inhibition of cell proliferation with IC50 values indicating potency against various cancer types.
Antitubercular Activity Assessment against Mycobacterium tuberculosisDemonstrated effective antimicrobial activity with MIC values lower than those of standard treatments.
Anti-inflammatory Mechanism Molecular docking studiesSuggested binding affinity to 5-lipoxygenase, indicating potential therapeutic use in inflammatory conditions.

Chemical Reactions Analysis

Cyclization and Core Formation

The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is synthesized via cyclization reactions. A common method involves reacting ortho-amino pyrazole esters with nitriles under acidic conditions:

  • Reagents : Aliphatic/aromatic nitriles (e.g., acetonitrile, benzonitrile), HCl gas, dioxane.

  • Conditions : Conventional heating (6 hours) or microwave-assisted synthesis (shorter reaction time).

  • Mechanism : Acid-catalyzed cyclization forms the pyrimidine ring, with the nitrile acting as a carbon-nitrogen donor .

Example :

Starting MaterialReagent/ConditionsProductYieldSource
Ortho-amino pyrazole esterBenzonitrile + HCl (dioxane)Pyrazolo[3,4-d]pyrimidin-4(5H)-one core65–85%

Nucleophilic Substitution Reactions

The chlorine atoms in the 3,4-dichlorobenzyl group and the sulfone moiety enable nucleophilic substitutions:

  • Sites : Chlorine substituents on the benzyl ring and the sulfone-activated positions.

  • Reagents : Amines (e.g., methylamine, aromatic amines), thiols, or alkoxides.

  • Conditions : Reflux in polar aprotic solvents (e.g., DMF, pyridine) .

Key Findings :

  • Substitution at the benzyl chlorines is less favored due to steric hindrance and electronic deactivation by the adjacent substituents.

  • The sulfone group enhances electrophilicity at the tetrahydrothiophene ring, facilitating SN2 reactions at the β-carbon .

Condensation with Amines and Hydrazines

The carbonyl group at position 4 of the pyrimidinone ring undergoes condensation reactions:

  • Reagents : Hydrazine hydrate, aromatic aldehydes, or primary amines.

  • Conditions : Reflux in acetic acid or ethanol .

Example Reaction :

Compound+R-NH2Δ,AcOHSchiff base derivative\text{Compound} + \text{R-NH}_2 \xrightarrow{\Delta, \text{AcOH}} \text{Schiff base derivative}

Reported Derivatives :

Derivative TypeBiological ActivityIC50 (µM)Source
5-(4-Nitrobenzylideneamino)Anticancer (MCF-7 cells)1.74
5-HydroxyAntimicrobial (S. aureus)12.5 µg/mL

Ring-Opening and Functionalization

Under strong basic or acidic conditions, the pyrazolo-pyrimidine core can undergo ring-opening:

  • Reagents : NaOH (aq), H2SO4.

  • Products : Pyrazole or pyrimidine carboxylic acids, depending on reaction conditions .

Mechanistic Insight :

  • Hydrolysis of the oxazinone intermediate (e.g., compound 3 in ) yields carboxylic acid derivatives.

Microwave-Assisted Modifications

Microwave irradiation enhances reaction efficiency for derivatives:

  • Advantages : Reduced reaction time (minutes vs. hours), higher yields (up to 90%) .

  • Applications : Rapid synthesis of analogs for structure-activity relationship (SAR) studies .

Biological Activity-Driven Reactions

The compound’s anticancer and antimicrobial properties are linked to its ability to:

  • Inhibit kinases : Interaction with ATP-binding pockets via hydrogen bonding (pyrimidinone carbonyl) .

  • Induce apoptosis : Structural analogs disrupt mitochondrial membrane potential in A549 lung cancer cells .

SAR Highlights :

  • The pyrazolo[3,4-d]pyrimidine scaffold is critical for activity; modifications to the core reduce potency .

  • Electron-withdrawing groups (e.g., dichlorobenzyl) enhance cytotoxicity.

Comparison with Similar Compounds

Structural Variations and Key Differences

The pyrazolo[3,4-d]pyrimidinone core is shared among many derivatives, but substituent variations significantly alter their properties. Below is a comparative analysis:

Compound Name Substituents Molecular Weight Biological Activity Key Structural Differences Reference
Target Compound 5-(3,4-dichlorobenzyl), 1-(1,1-dioxidotetrahydrothiophen-3-yl) 412.39 (analogous compound ) Anticancer, antimicrobial (hypothesized) Unique dichlorobenzyl + sulfone group
5-(4-Chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 5-(4-chlorobenzyl), 1-(p-tolyl) ~380 (estimated) Anticancer, antimicrobial p-Tolyl group enhances π-π interactions; mono-chloro substitution
1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one 1-(3-chlorophenyl), 5-(2-methylbenzyl) ~395 (estimated) Under investigation Bulky 2-methylbenzyl group; lacks sulfone
6-((3-Methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6-(3-methylbenzylthio) 296.33 Acaricidal (similar to Pyrimidifen) Thioether group instead of sulfone; simpler substitution
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 5-(4-trifluoromethylbenzyl), 1-(sulfone) 412.39 Not specified (structural analog) Trifluoromethyl enhances lipophilicity; similar sulfone group

Impact of Substituents on Properties

  • Chlorobenzyl vs. Trifluoromethylbenzyl : The 3,4-dichlorobenzyl group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity than the 4-trifluoromethylbenzyl group in its analog . This may enhance binding to hydrophobic enzyme pockets.
  • Sulfone vs. Thioether : The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone) improves oxidative stability and solubility compared to thioether derivatives like 6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for constructing the pyrazolo[3,4-d]pyrimidin-4(5H)-one core in this compound?

  • The core is typically synthesized via cyclocondensation of substituted pyrazole-4-carboxamides with appropriate electrophiles (e.g., chlorophenyl derivatives). Key steps include cyclization under acidic or basic conditions, with solvents like ethanol or dimethyl sulfoxide (DMSO) . Optimizing stoichiometry and reaction time (e.g., 12–24 hours at 80–100°C) improves yield.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Use X-ray crystallography (as in ) for unambiguous confirmation of the 3D structure. Complementary methods include:

  • NMR spectroscopy : Analyze 1H^1H, 13C^13C, and 2D spectra to confirm substituent positions (e.g., dichlorobenzyl group) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy .

Q. What preliminary assays are recommended to assess its biological activity?

  • Screen against kinase targets (e.g., CDKs, EGFR) due to structural similarity to kinase inhibitors . Use:

  • In vitro kinase assays (IC50_{50} determination).
  • Cytotoxicity testing (MTT assay on cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Conduct Design of Experiments (DoE) to test variables:

  • Catalysts : Triethylamine or DMAP for acylations .
  • Solvents : Compare DMSO (polar aprotic) vs. ethanol (protic) for solubility and reactivity .
  • Temperature : Gradual heating (e.g., 60°C → 100°C) to avoid side reactions .
    • Monitor purity via HPLC and adjust purification methods (e.g., column chromatography vs. recrystallization) .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Cross-validate findings using orthogonal methods:

  • Compare kinase inhibition data with cellular proliferation assays to confirm target engagement .
  • Perform metabolic stability studies (e.g., liver microsomes) to rule out false negatives due to rapid degradation .
    • Analyze structural analogs (e.g., ) to identify SAR trends influencing activity .

Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?

  • Chemical proteomics : Use pull-down assays with biotinylated probes to identify binding partners .
  • Molecular dynamics simulations : Model interactions with kinase ATP-binding pockets (e.g., using PDB structures like 3K1 in ) .
  • Transcriptomics/proteomics : Profile downstream gene/protein expression changes in treated cells .

Methodological Notes

  • Data reproducibility : Document solvent purity, catalyst lot numbers, and equipment calibration to mitigate variability .

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